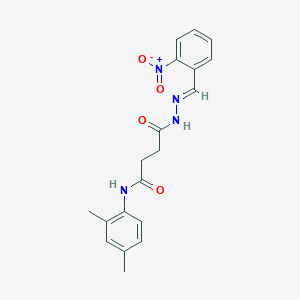![molecular formula C13H13N5O2S B323343 1-CYANO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]METHANECARBOHYDRAZONOYL CYANIDE](/img/structure/B323343.png)
1-CYANO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]METHANECARBOHYDRAZONOYL CYANIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-CYANO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]METHANECARBOHYDRAZONOYL CYANIDE is a complex organic compound characterized by the presence of a pyrrolidine ring, a sulfonyl group, and a hydrazinylidene moiety
Preparation Methods
The synthesis of 1-CYANO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]METHANECARBOHYDRAZONOYL CYANIDE typically involves multiple steps. One common synthetic route includes the reaction of 4-(1-pyrrolidinylsulfonyl)phenylhydrazine with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
1-CYANO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]METHANECARBOHYDRAZONOYL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Scientific Research Applications
1-CYANO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]METHANECARBOHYDRAZONOYL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-CYANO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]METHANECARBOHYDRAZONOYL CYANIDE involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group play crucial roles in binding to target proteins or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-CYANO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]METHANECARBOHYDRAZONOYL CYANIDE can be compared with other similar compounds, such as:
4-(1-Pyrrolidinylsulfonyl)phenylboronic acid: This compound shares the pyrrolidinylsulfonyl group but differs in its boronic acid functionality.
1-[4-(1-Pyrrolidinylsulfonyl)phenyl]-2-piperidinone: This compound has a similar sulfonyl group but features a piperidinone ring instead of the hydrazinylidene moiety.
Properties
Molecular Formula |
C13H13N5O2S |
|---|---|
Molecular Weight |
303.34 g/mol |
IUPAC Name |
2-[(4-pyrrolidin-1-ylsulfonylphenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C13H13N5O2S/c14-9-12(10-15)17-16-11-3-5-13(6-4-11)21(19,20)18-7-1-2-8-18/h3-6,16H,1-2,7-8H2 |
InChI Key |
WYXJIZQQZBKFTN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NN=C(C#N)C#N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NN=C(C#N)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-{4-[(2,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinecarboxamide](/img/structure/B323260.png)
![N'-(2,4-dimethylphenyl)-N-[(phenylcarbamothioyl)amino]succinamide](/img/structure/B323261.png)
![N-(3-chloro-2-methylphenyl)-4-oxo-4-[2-[(Z)-pyrrol-2-ylidenemethyl]hydrazinyl]butanamide](/img/structure/B323263.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(3,3-dimethyl-5-oxocyclohexylidene)hydrazino]-4-oxobutanamide](/img/structure/B323264.png)
![N-(2,4-dimethylphenyl)-4-oxo-4-[2-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]butanamide](/img/structure/B323265.png)
![N-(3-chloro-2-methylphenyl)-4-[2-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]hydrazinyl]-4-oxobutanamide](/img/structure/B323268.png)

![(3-Methoxybenzylidene)(4-{4-[(3-methoxybenzylidene)amino]phenoxy}phenyl)amine](/img/structure/B323272.png)




![N-[(3-acetylphenyl)carbamothioyl]-4-tert-butylbenzamide](/img/structure/B323280.png)
![N'-[4-(methylsulfanyl)benzylidene]-2,2-diphenylacetohydrazide](/img/structure/B323282.png)
